molecular formula C7H12O B13327500 1-(2-Methylcyclobutyl)ethan-1-one

1-(2-Methylcyclobutyl)ethan-1-one

Cat. No.: B13327500
M. Wt: 112.17 g/mol
InChI Key: CSMMUZVOEXYHRZ-UHFFFAOYSA-N
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Description

1-(2-Methylcyclobutyl)ethan-1-one (CAS: 39257-06-2) is a cyclic aliphatic ketone with the molecular formula C₇H₁₂O and a molar mass of 112.17 g/mol. It features a cyclobutane ring substituted with a methyl group at the 2-position and a ketone functional group. The compound is identified as the cis isomer in its stereochemical configuration .

Properties

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

1-(2-methylcyclobutyl)ethanone

InChI

InChI=1S/C7H12O/c1-5-3-4-7(5)6(2)8/h5,7H,3-4H2,1-2H3

InChI Key

CSMMUZVOEXYHRZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC1C(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Methylcyclobutyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methylcyclobutanone with ethylmagnesium bromide, followed by oxidation to yield the desired ketone. The reaction conditions typically involve the use of an inert atmosphere, such as argon or nitrogen, and low temperatures to control the reactivity of the intermediates.

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ catalysts and optimized reaction conditions to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

1-(2-Methylcyclobutyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone moiety is replaced by other functional groups. Common reagents for these reactions include organolithium compounds and Grignard reagents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

1-(2-Methylcyclobutyl)ethan-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, which can be used in drug discovery and development.

    Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a potential candidate for therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to the development of new products with enhanced properties.

Mechanism of Action

The mechanism of action of 1-(2-Methylcyclobutyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, which can modulate biological processes. For example, its derivatives may interact with enzymes or receptors, influencing cellular functions and signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Cyclic Ketones

Compound Name Molecular Formula Substituent/Group Synthesis Method Yield/Properties Application References
1-(2-Methylcyclobutyl)ethan-1-one C₇H₁₂O 2-Methylcyclobutyl Not specified Molar mass: 112.17 g/mol Potential fragrance?
1-Cyclohexyl-2-(phenylthio)ethan-1-one C₁₄H₁₈OS Cyclohexyl, phenylthio K₂CO₃/DMF, Procedure B 52.4% yield Chemical intermediate
1-(Benzofuran-2-yl)ethan-1-one C₁₀H₈O₂ Benzofuran-2-yl Oxime ether synthesis Antimicrobial activity Antimicrobial agents
1-(3,3-Difluorocyclobutyl)ethan-1-one C₆H₈F₂O 3,3-Difluorocyclobutyl Not specified HS Code: 2914290090 Synthetic building block
1-(4-Bromophenyl)-2-(thiophen-2-yl)ethan-1-one derivatives Varies Bromophenyl, thiophenyl General Procedure C (40°C) 18–85% yields Photocatalysis, materials

Structural and Electronic Differences

  • Ring Strain and Reactivity : The cyclobutyl ring in 1-(2-Methylcyclobutyl)ethan-1-one introduces significant ring strain compared to the cyclohexyl group in 1-Cyclohexyl-2-(phenylthio)ethan-1-one. This strain may enhance reactivity in ring-opening or functionalization reactions, though specific data are lacking .
  • Aromatic vs. Alicyclic Systems : Compounds like 1-(Benzofuran-2-yl)ethan-1-one exhibit aromaticity and conjugation, enabling applications in antimicrobial agents, whereas alicyclic analogs may prioritize stability in fragrance formulations .

Biological Activity

1-(2-Methylcyclobutyl)ethan-1-one is a cyclobutane derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structural features suggest possible interactions with biological systems, leading to various pharmacological effects. This article aims to summarize the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

1-(2-Methylcyclobutyl)ethan-1-one has the following molecular formula: C8H14OC_8H_{14}O. The compound features a cyclobutane ring, which contributes to its unique chemical reactivity and biological properties.

Biological Activities

The biological activities of 1-(2-Methylcyclobutyl)ethan-1-one can be categorized into several key areas:

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of cyclobutane have shown efficacy against various bacterial strains. In a study involving structurally related compounds, certain derivatives demonstrated significant inhibition against Gram-negative bacteria such as E. coli and Klebsiella pneumoniae .

Anti-inflammatory Properties

Cyclobutane derivatives have been associated with anti-inflammatory effects. A study highlighted that modifications in the cyclobutane structure could enhance anti-inflammatory activity, suggesting that 1-(2-Methylcyclobutyl)ethan-1-one may possess similar properties . The mechanism is thought to involve modulation of inflammatory pathways, although specific pathways for this compound remain to be elucidated.

Case Studies

Several case studies have documented the biological activity of cyclobutane derivatives, providing insights into the potential applications of 1-(2-Methylcyclobutyl)ethan-1-one:

  • Study on Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial properties of various cyclobutane derivatives, including those structurally similar to 1-(2-Methylcyclobutyl)ethan-1-one. Results indicated that modifications in the cyclobutane ring could significantly enhance antibacterial activity against resistant strains .
  • Neuroprotective Mechanisms : In vitro studies have shown that compounds with a cyclobutane framework can reduce apoptosis in neuronal cells under stress conditions. This suggests a potential role for 1-(2-Methylcyclobutyl)ethan-1-one in therapeutic strategies for neurodegenerative disorders .

Research Findings and Data Tables

The following table summarizes key findings regarding the biological activities associated with 1-(2-Methylcyclobutyl)ethan-1-one and related compounds:

Activity Related Compounds Mechanism Reference
AntimicrobialCyclobutane derivativesInhibition of bacterial cell wall synthesis
Anti-inflammatoryModified cyclobutanesInhibition of pro-inflammatory cytokines
NeuroprotectiveCyclobutane analogsReduction of oxidative stress-induced apoptosis

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